![molecular formula C11H12N2OS B2968248 3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine CAS No. 2202163-57-1](/img/structure/B2968248.png)

3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with a propargyl group, such as 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid , are often used for chemical probe synthesis . They contain a light-activated diazirine, alkyne tag, and a synthetic handle . When appended to a ligand or pharmacophore, this building block allows for UV light-induced covalent modification of a biological target .

Synthesis Analysis

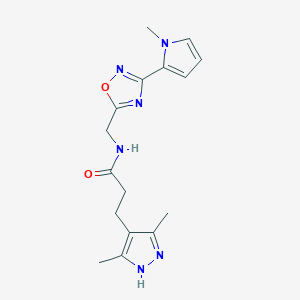

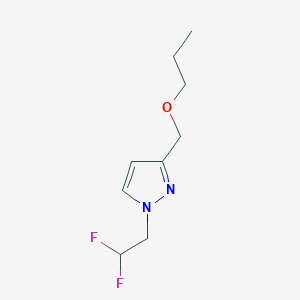

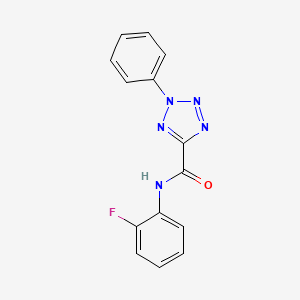

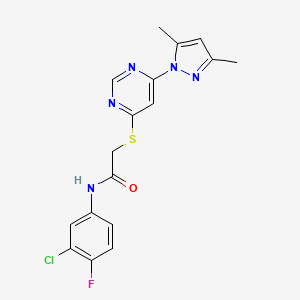

While specific synthesis information for the requested compound is not available, similar compounds have been synthesized through various methods. For instance, a series of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized by one-pot four-component reaction .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and structural analysis of pyridazine derivatives have been a significant area of research due to their pharmaceutical importance. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane. The structure was confirmed through spectroscopic techniques and X-ray diffraction, highlighting the potential pharmaceutical applications of such compounds (Sallam et al., 2021).

Heterocyclic Compound Synthesis

The preparation of new heterocyclic compounds, such as dihydropyridines, dihydropyridazines, and thiourea derivatives, showcases the versatility of pyridazine derivatives in chemical synthesis. These compounds were synthesized through reactions involving electrophilic reagents and confirmed by various spectroscopic methods, indicating the diverse chemical utility of pyridazine-based structures (Hafiz et al., 2011).

Biological Activity Exploration

Exploring the biological activities of pyridazine derivatives has been a focus, with some compounds showing antimicrobial, antifungal, and potential antiulcer properties. For example, novel pyridazine derivatives demonstrated promising antimicrobial and antifungal activities, highlighting their potential in developing new therapeutic agents (Sayed et al., 2003).

Water Oxidation Catalysts

In the field of catalysis, pyridazine derivatives have been utilized in the development of water oxidation catalysts. The synthesis of dinuclear complexes using pyridazine ligands demonstrated their effectiveness in oxygen evolution reactions, indicating the potential of such compounds in catalytic applications (Zong & Thummel, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-but-2-ynoxy-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-3-5-14-11-7-9-8-15-6-4-10(9)12-13-11/h7H,4-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPFUCDOHMSKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NN=C2CCSCC2=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968165.png)

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2968167.png)

![4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine](/img/structure/B2968171.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2968176.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2968184.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2968186.png)

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)